molecular formula C11H15N3 B1620877 2-Isobutyl-1H-benzoimidazol-5-ylamine CAS No. 46323-43-7

2-Isobutyl-1H-benzoimidazol-5-ylamine

Cat. No. B1620877
CAS RN: 46323-43-7
M. Wt: 189.26 g/mol
InChI Key: RJLQCCDURNZGNW-UHFFFAOYSA-N
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Description

2-Isobutyl-1H-benzoimidazol-5-ylamine is a synthetic compound . It belongs to the class of benzimidazole derivatives.


Molecular Structure Analysis

The 2-Isobutyl-1H-benzoimidazol-5-ylamine molecule contains a total of 30 bonds. There are 15 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Imidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isobutyl-1H-benzoimidazol-5-ylamine include its molecular formula C11H15N3 and molecular weight 262.18 .

Scientific Research Applications

Antimicrobial and Genotoxic Properties

A study highlights the synthesis of 1H-benzoimidazol-2-ylamine derivatives, including compounds similar to 2-Isobutyl-1H-benzoimidazol-5-ylamine, which were examined for their antimicrobial and genotoxic activities. The investigation included structural analysis and assessment of biological activity (Benvenuti et al., 1997).

Antihypertensive Activity

Research focused on synthesizing derivatives of 2-Isobutyl-1H-benzoimidazol-5-ylamine, evaluating their potential as antihypertensive agents. The study involved various synthetic techniques and biological evaluations to assess their effectiveness in lowering blood pressure (Sharma et al., 2010).

Inhibition of Gastric Acid Secretion

Substituted benzimidazoles, related to 2-Isobutyl-1H-benzoimidazol-5-ylamine, were studied for their ability to inhibit gastric acid secretion by targeting the (H+ + K+) ATPase enzyme. This research could have implications for developing treatments for gastric acid-related disorders (Fellenius et al., 1981).

Synthesis of Benzimidazole Derivatives

A study discusses the synthesis of benzimidazole derivatives, similar to 2-Isobutyl-1H-benzoimidazol-5-ylamine, and their potential applications. The research encompasses crystallographic analysis and evaluation of the synthesized compounds (Benvenuti et al., 1995).

Photoluminescence and Theoretical Studies

Research on ZnII complexes with substituted 2-(2-Hydroxyphenyl)benzimidazoles, closely related to 2-Isobutyl-1H-benzoimidazol-5-ylamine, demonstrated their potential as blue-light-emitting electroluminescent materials. The study included photoluminescence and theoretical analysis (Tong et al., 2005).

Synthesis of Amino Acids and Sulfamoyl Derivatives

A study explored the construction of new compounds containing benzimidazole moieties for antimicrobial activities. These compounds, related to 2-Isobutyl-1H-benzoimidazol-5-ylamine, were coupled with different amino acids and sulfamoyl analogues for biological evaluation (El-Meguid, 2014).

properties

IUPAC Name

2-(2-methylpropyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-7(2)5-11-13-9-4-3-8(12)6-10(9)14-11/h3-4,6-7H,5,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLQCCDURNZGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360697
Record name 2-Isobutyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyl-1H-benzoimidazol-5-ylamine

CAS RN

46323-43-7
Record name 2-Isobutyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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